Quinoxaline-6-carbonyl chloride
Overview
Description
Quinoxaline-6-carbonyl chloride is a nitrogen-containing heterocyclic compound . It is also known as 6-(Chlorocarbonyl)quinoxaline, 6-(Chlorocarbonyl)-1,4-benzodiazine . It is a solid substance .
Synthesis Analysis
Quinoxalines can be synthesized by the spontaneous condensation between o-phenylenediamines and 1,2-dicarbonyl compounds . Recent advances in the synthesis of quinoxalines have been dedicated to finding more efficient approaches toward the synthesis of quinoxaline rings . The exploitation of transition-metal-free catalysis in organic synthesis leads to a new frontier to access biologically active heterocycles .Molecular Structure Analysis
The molecular weight of this compound is 192.6 . The IUPAC name is 6-quinoxalinecarbonyl chloride .Chemical Reactions Analysis
Quinoxalines have demonstrated a wide range of physicochemical and biological activities . They have been utilized for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a boiling point of 119°C .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Aryl Quinoxaline Derivatives : Quinoxalines are widely used in industries such as paint, pharmaceuticals, and medicine. They are also part of antibiotic structures like Actinomycin and Lomacin. New catalysts like CrCl2, PbBr2, and CuSO4 have been used to enhance the efficiency and reduce the synthesis time of these compounds (Soleymani et al., 2012).
Metal-free Synthesis of Quinoxaline Derivatives : A protocol for preparing quinoxaline-3-carbonyl compounds using K2S2O8 as an oxidant in metal- and base-free conditions has been developed. This method allows the efficient preparation of various quinoxaline-3-carbonyl compounds (Xie et al., 2019).
Safe Synthesis in Continuous Flow Reactor : A flow method for the synthesis of diazoketones from acyl chloride precursors, leading to the creation of quinoxalines, has been developed. This method showcases efficiency and safety benefits, especially in reducing exposure to carcinogenic compounds (Martin et al., 2011).
Mechanism of Action
Target of Action
Quinoxaline-6-carbonyl chloride, like other quinoxaline derivatives, is known to interact with a variety of biological targets. Quinoxaline derivatives have been reported to exhibit a wide range of pharmacological activities, suggesting that they may interact with multiple targets .
Mode of Action
Quinoxaline derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For instance, some quinoxaline derivatives have been reported to inhibit the re-absorption of sodium ions in the renal tubules of the kidney .
Biochemical Pathways
Quinoxaline derivatives are known to affect a variety of biochemical pathways, often leading to downstream effects such as antifungal, antibacterial, antiviral, and antimicrobial activities .
Result of Action
Quinoxaline derivatives are known to have a wide range of effects, including antifungal, antibacterial, antiviral, and antimicrobial activities .
Safety and Hazards
Future Directions
Quinoxalines have become a subject of extensive research due to their emergence as an important chemical moiety . They have been used for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials . This suggests that quinoxalines, including Quinoxaline-6-carbonyl chloride, may have potential for future development in various fields .
Biochemical Analysis
Biochemical Properties
Quinoxaline-6-carbonyl chloride plays a significant role in biochemical reactions due to its reactive carbonyl chloride group. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can form covalent bonds with nucleophilic amino acid residues in proteins, leading to enzyme inhibition or activation . The interaction with enzymes such as esterases can result in the hydrolysis of the carbonyl chloride group, forming quinoxaline-6-carboxylic acid . These interactions are crucial for its biological activity and therapeutic potential.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the growth of cancer cells by interfering with DNA replication and transcription . Additionally, it has antimicrobial properties, disrupting the cell membrane integrity of bacteria and fungi . These effects highlight the compound’s potential as a therapeutic agent in treating infections and cancer.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to DNA, forming covalent adducts that inhibit DNA replication and transcription . This compound also interacts with enzymes, leading to enzyme inhibition or activation. For instance, it can inhibit topoisomerase, an enzyme crucial for DNA replication, thereby preventing cancer cell proliferation . These molecular interactions are essential for understanding the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under ambient conditions but can degrade over time, leading to the formation of quinoxaline-6-carboxylic acid . Long-term exposure to this compound can result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing microbial infections . At high doses, it can cause toxic effects, including liver and kidney damage . These dosage-dependent effects are crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as esterases, leading to the formation of quinoxaline-6-carboxylic acid . This metabolic conversion is essential for the compound’s biological activity and therapeutic effects. Additionally, the compound can affect metabolic flux and metabolite levels, influencing cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by passive diffusion or active transport mechanisms . Once inside the cell, the compound can accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the nucleus, where it interacts with DNA and inhibits replication and transcription . This subcellular localization is essential for understanding the compound’s mechanism of action and therapeutic potential.
Properties
IUPAC Name |
quinoxaline-6-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O/c10-9(13)6-1-2-7-8(5-6)12-4-3-11-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEQROVYZDJSOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379990 | |
Record name | quinoxaline-6-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
258503-93-4 | |
Record name | quinoxaline-6-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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